(E)-N,N-diethyl-4-(2-methoxyphenoxy)but-2-en-1-amine;hydrochloride
Overview
Description
(E)-N,N-diethyl-4-(2-methoxyphenoxy)but-2-en-1-amine;hydrochloride is a synthetic organic compound. It is characterized by the presence of a methoxyphenoxy group attached to a butenylamine backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-diethyl-4-(2-methoxyphenoxy)but-2-en-1-amine typically involves the following steps:
Formation of the butenylamine backbone: This can be achieved through a reaction between an appropriate alkene and an amine under controlled conditions.
Attachment of the methoxyphenoxy group: This step involves the reaction of the intermediate with a methoxyphenol derivative, often facilitated by a coupling reagent.
Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (E)-N,N-diethyl-4-(2-methoxyphenoxy)but-2-en-1-amine;hydrochloride may involve:
Batch or continuous flow reactors: To ensure consistent quality and yield.
Purification steps: Such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(E)-N,N-diethyl-4-(2-methoxyphenoxy)but-2-en-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered functional groups.
Substitution: The methoxyphenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups.
Scientific Research Applications
(E)-N,N-diethyl-4-(2-methoxyphenoxy)but-2-en-1-amine;hydrochloride has various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a ligand in receptor studies.
Medicine: Investigated for potential therapeutic effects or as a precursor to pharmaceutical compounds.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (E)-N,N-diethyl-4-(2-methoxyphenoxy)but-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets. These may include:
Receptors: Binding to specific receptors to modulate biological pathways.
Enzymes: Inhibition or activation of enzymes involved in metabolic processes.
Pathways: Alteration of signaling pathways to achieve desired effects.
Comparison with Similar Compounds
Similar Compounds
(E)-N,N-diethyl-4-(2-hydroxyphenoxy)but-2-en-1-amine: Similar structure but with a hydroxy group instead of a methoxy group.
(E)-N,N-diethyl-4-(2-chlorophenoxy)but-2-en-1-amine: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
(E)-N,N-diethyl-4-(2-methoxyphenoxy)but-2-en-1-amine;hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. The methoxy group, in particular, can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
(E)-N,N-diethyl-4-(2-methoxyphenoxy)but-2-en-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-4-16(5-2)12-8-9-13-18-15-11-7-6-10-14(15)17-3;/h6-11H,4-5,12-13H2,1-3H3;1H/b9-8+; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBBBHOMBYEJHT-HRNDJLQDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC=CCOC1=CC=CC=C1OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C/C=C/COC1=CC=CC=C1OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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